
Cyclobutanone, 2,2,3,3-tetramethyl-
Vue d'ensemble
Description
Cyclobutanone, 2,2,3,3-tetramethyl- is an organic compound with the molecular formula C8H14O It is a four-membered cyclic ketone, characterized by the presence of two methyl groups on each of the carbon atoms adjacent to the carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2,2,3,3-tetramethyl- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where silyl enol ethers react with α,β-unsaturated carbonyl compounds under acid catalysis . This method allows for the formation of cyclobutane derivatives with high stereoselectivity.
Another method involves the intramolecular cyclization of carbanions, which can be initiated by treatment with lithium diisopropylamide (LDA). This reaction proceeds via the ring opening of an epoxide, followed by silylation to afford the desired cyclobutane .
Industrial Production Methods
Industrial production of cyclobutanone, 2,2,3,3-tetramethyl- typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The [2+2] cycloaddition reaction is favored for its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanone, 2,2,3,3-tetramethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert cyclobutanone to cyclobutanols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Acid catalysts such as hydrochloric acid or sulfuric acid are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclobutanones, cyclobutanols, and other derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclobutanone, 2,2,3,3-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity and structural properties make it useful in studying enzyme-catalyzed reactions and other biological processes.
Medicine: Research into cyclobutanone derivatives has potential implications for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Cyclobutanone derivatives are used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which cyclobutanone, 2,2,3,3-tetramethyl- exerts its effects involves its reactivity as a cyclic ketone. The carbonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Cyclobutanone, 2,2,3,3-tetramethyl- can be compared with other similar compounds, such as:
Cyclobutanone: The parent compound without the methyl substitutions. It is less sterically hindered and has different reactivity.
Cyclobutanone, 2,2,3-trimethyl-: A similar compound with one fewer methyl group, which affects its steric properties and reactivity.
Cyclopentanone: A five-membered cyclic ketone with different ring strain and reactivity compared to cyclobutanone derivatives.
The uniqueness of cyclobutanone, 2,2,3,3-tetramethyl- lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2,2,3,3-tetramethylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-6(9)8(7,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWOPBVTWAAMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481188 | |
| Record name | Cyclobutanone, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4070-14-8 | |
| Record name | Cyclobutanone, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetramethylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


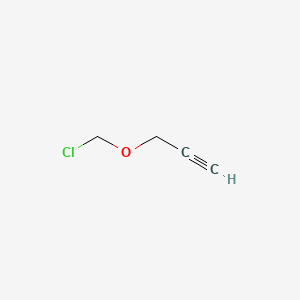

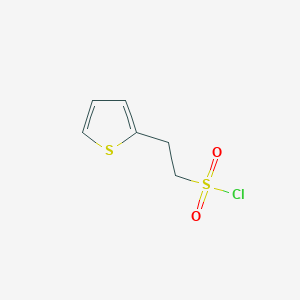
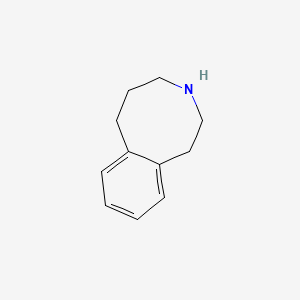
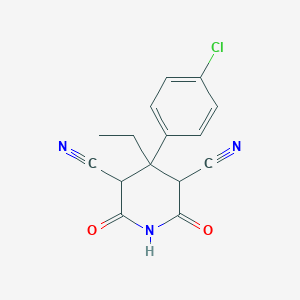
![4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine](/img/structure/B3383286.png)


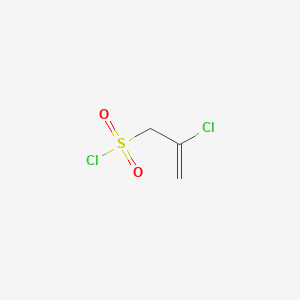
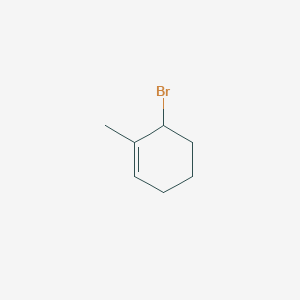

![5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3383327.png)


